5-Hydroxy-2-methoxybenzoic acid
Overview
Description
5-Hydroxy-2-methoxybenzoic acid, also known as 5-methoxysalicylic acid, is an organic compound with the molecular formula CH3OC6H3(OH)CO2H. It is a derivative of salicylic acid and is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
5-Hydroxy-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known to enhance the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (maldi-ms) .
Mode of Action
It is known to interact with its targets to enhance the electrical conductivity of the matrix crystal during maldi-ms
Biochemical Pathways
It is known to be involved in the process of matrix-assisted laser desorption/ionization mass spectrometry (maldi-ms), suggesting that it may affect pathways related to this process .
Result of Action
It is known to enhance the electrical conductivity of the matrix crystal during maldi-ms , suggesting that it may have effects at the molecular and cellular level related to this process.
Action Environment
It is known to enhance the electrical conductivity of the matrix crystal during maldi-ms , suggesting that its action may be influenced by factors related to this process.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in enhancing the sensitivity of MALDI-MS for the analysis of biomolecules. It interacts with various enzymes and proteins, facilitating the ionization process during mass spectrometry. The compound’s hydroxyl and methoxy groups contribute to its ability to form hydrogen bonds and interact with other biomolecules, thereby stabilizing the ionized species .
Cellular Effects
In cellular contexts, this compound has been observed to influence cell signaling pathways and gene expression. Its antioxidant properties help in reducing oxidative stress within cells, thereby protecting cellular components from damage. The compound’s interaction with cellular enzymes can modulate metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and modulating enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme modulation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. The threshold for these adverse effects varies depending on the species and experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can influence the flux of metabolites through these pathways, affecting the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications. These modifications can include the addition of targeting signals that direct the compound to mitochondria, the nucleus, or other cellular compartments, where it can interact with specific biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the methylation of salicylic acid. This process typically uses dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the selective formation of the methoxy group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acids.
Comparison with Similar Compounds
Salicylic Acid: Lacks the methoxy group, making it less hydrophobic compared to 5-hydroxy-2-methoxybenzoic acid.
2-Hydroxy-4-methoxybenzoic Acid: Has the methoxy group at a different position, leading to variations in chemical reactivity and biological activity.
2,5-Dihydroxybenzoic Acid: Contains an additional hydroxyl group, which affects its solubility and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
5-hydroxy-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMQSVMVTHLCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594102 | |
Record name | 5-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61227-25-6 | |
Record name | 5-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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